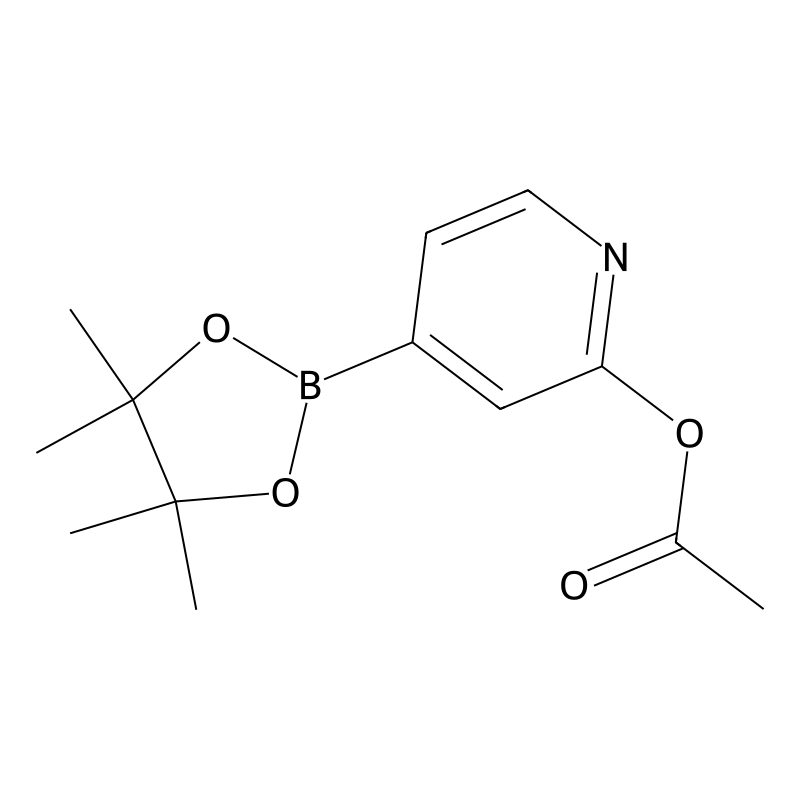2-(Acetoxy)pyridine-4-boronic acid pinacol ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(Acetoxy)pyridine-4-boronic acid pinacol ester is a boronic acid derivative characterized by the presence of both an acetoxy group and a pinacol ester. This compound plays a significant role in organic synthesis, particularly in the formation of carbon-boron bonds, which are vital for various coupling reactions. The molecular formula of this compound is , and it has a molecular weight of approximately 233.06 g/mol. The structure includes a pyridine ring, a boronic acid moiety, and an acetoxy functional group, contributing to its reactivity and utility in chemical transformations.
The compound is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a coupling partner with various electrophiles. The presence of the boron atom facilitates the formation of carbon-boron bonds, which are essential for synthesizing complex organic molecules. The Miyaura borylation reaction is particularly relevant, as it allows for the synthesis of aryl and vinyl boronates through the coupling of bis(pinacolato)diboron with halides .
While specific biological activities of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester are not extensively documented, boronic acids in general have been recognized for their potential biological applications. They can act as enzyme inhibitors and have been studied for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases. The acetoxy group may enhance solubility and bioavailability, making this compound a candidate for further biological evaluation.
The synthesis of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester can be achieved through several methods:
- Miyaura Borylation: This method involves the reaction of pyridine-4-boronic acid pinacol ester with an acetoxy halide under palladium catalysis.
- Direct Acetylation: Pyridine-4-boronic acid can be acetylated using acetic anhydride or acetyl chloride to introduce the acetoxy group before forming the pinacol ester.
- Coupling Reactions: Utilizing coupling reactions with appropriate electrophiles can also yield this compound effectively.
These methods leverage established protocols for synthesizing boronic esters and modifying functional groups.
2-(Acetoxy)pyridine-4-boronic acid pinacol ester has several applications:
- Organic Synthesis: It serves as an intermediate in various synthetic pathways, particularly in constructing complex organic molecules.
- Drug Development: Due to its potential biological activity, it may be explored in pharmaceutical research for developing new therapeutic agents.
- Material Science: The compound can be used in developing materials that require specific bonding properties due to its boron content.
Interaction studies involving 2-(Acetoxy)pyridine-4-boronic acid pinacol ester focus on its reactivity with electrophiles and nucleophiles during synthetic processes. Research indicates that boron-containing compounds often exhibit unique interactions with biological macromolecules, potentially leading to inhibitory effects on enzymes or receptors. Understanding these interactions is crucial for applications in drug design and development.
Several compounds share structural similarities with 2-(Acetoxy)pyridine-4-boronic acid pinacol ester, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Pyridine-4-boronic acid pinacol ester | Boron attached to pyridine ring | Commonly used in Suzuki reactions |
| 3-Pyridineboronic acid pinacol ester | Similar boron functionality at different position | Used in diverse coupling reactions |
| 2-Pyridylboronic acid pinacol ester | Boron linked to a pyridine ring at position 2 | Exhibits different reactivity patterns compared to 4-position |
| 6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester | Contains two pyridine rings | Potentially more complex interactions due to dual rings |
These compounds highlight the versatility of boron-containing derivatives in organic synthesis while showcasing how variations in structure can lead to differences in reactivity and application potential.








